A Technical Guide to N2-Phenyl Guanosine 2',3',5'-Triacetate: Properties, Synthesis, and Applications
A Technical Guide to N2-Phenyl Guanosine 2',3',5'-Triacetate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are foundational to the fields of medicinal chemistry and chemical biology, serving as pivotal tools for probing biological systems and as precursors for novel therapeutics. N2-Phenyl Guanosine 2',3',5'-Triacetate is a synthetic derivative of the natural nucleoside guanosine, engineered with two key modifications: acetylation of the ribose hydroxyl groups and substitution of the C2-exocyclic amine with a phenyl group. The acetyl groups enhance lipophilicity, thereby improving solubility in organic solvents and facilitating cellular uptake, while the N2-phenyl modification fundamentally alters the hydrogen-bonding capabilities of the guanine base. This guide provides an in-depth analysis of the molecule's physicochemical properties, a detailed synthetic protocol grounded in established chemical principles, and a discussion of its applications in modern drug discovery and research.
Core Physicochemical Properties
The structural modifications of N2-Phenyl Guanosine 2',3',5'-Triacetate dictate its chemical behavior and potential applications. The introduction of a phenyl group to the guanine base and acetyl groups to the ribose moiety significantly alters the properties from its parent nucleoside.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃N₅O₈ | Calculated |
| Molecular Weight | 485.45 g/mol | Calculated |
| Parent Compound (CAS) | 6979-94-8 (for 2',3',5'-Tri-O-acetylguanosine) | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane) | [2] |
| Lipophilicity (LogP) | Increased relative to guanosine | [1] |
Note: The molecular formula and weight are calculated by adding a C₆H₄ moiety (phenyl group minus one hydrogen, plus the nitrogen's hydrogen) to the formula of 2',3',5'-Tri-O-acetylguanosine (C₁₆H₁₉N₅O₈, MW: 409.35 g/mol ).[1][3]
Synthesis and Mechanistic Rationale
The synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate is a multi-step process that requires careful control of protecting groups and reaction conditions. A robust and logical synthetic pathway involves the initial protection of the ribose hydroxyls, followed by functionalization of the guanine base.
Synthetic Strategy:
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Protection: The 2', 3', and 5' hydroxyl groups of the guanosine ribose are first protected as acetate esters. This is a critical step to prevent unwanted side reactions during the subsequent modification of the purine ring and to enhance the solubility of the nucleoside in organic solvents.[1]
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Halogenation: A common strategy for functionalizing the N2 position involves first introducing a leaving group, such as bromine, at the C2 position of the purine ring.
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Cross-Coupling: The final N-phenylation is achieved via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between the halogenated guanosine derivative and aniline. This reaction is highly efficient for forming carbon-nitrogen bonds.
The causality behind this experimental design is rooted in achieving high selectivity. Protecting the ribose hydroxyls ensures that only the nucleobase is available for modification. The palladium-catalyzed coupling provides a reliable method for installing the phenyl group with high yield and specificity, a technique widely employed in modern medicinal chemistry.
Caption: Synthetic workflow for N2-Phenyl Guanosine 2',3',5'-Triacetate.
Protocol Validation through Characterization
A protocol is only trustworthy if it is self-validating. The identity and purity of the synthesized N2-Phenyl Guanosine 2',3',5'-Triacetate must be rigorously confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should confirm the presence of all key structural motifs. Expected signals include singlets for the three acetyl methyl groups (typically ~2.0-2.2 ppm), characteristic signals for the ribose protons, and a new set of signals in the aromatic region (~7.0-8.0 ppm) corresponding to the introduced phenyl group.[4] The disappearance of the N2-amino protons and the appearance of a new N-H signal are also key indicators.
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¹³C NMR: The spectrum will show additional aromatic carbon signals and confirm the presence of the acetyl carbonyl and methyl carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should match the calculated value of approximately 486.1625 Da for C₂₂H₂₄N₅O₈⁺.[5]
Applications in Research and Drug Development
The unique structure of N2-Phenyl Guanosine 2',3',5'-Triacetate makes it a valuable molecule for several advanced applications.
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Probing Nucleic Acid Structures: The N2 position of guanine is a critical hydrogen bond donor in Watson-Crick base pairing and in the formation of G-quadruplex (G4) structures. The bulky, hydrophobic phenyl group sterically and electronically disrupts these interactions. Therefore, this compound can be used as a chemical probe to study the functional importance of G4 structures in telomeres and oncogene promoters, which are key targets in anticancer drug development.[4]
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Intermediate for Antiviral and Anticancer Agents: As a protected nucleoside, it serves as a versatile building block for the synthesis of more complex drug candidates.[6] The acetyl groups can be selectively removed to reveal the ribose hydroxyls for further modification, such as phosphorylation to create nucleotide analogs.
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Enhanced Cellular Permeability: The acetyl protecting groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. This makes it suitable for use in cell-based assays to study intracellular pathways without the delivery challenges associated with highly polar, unprotected nucleosides.[1]
Detailed Experimental Protocol
The following is a representative, detailed methodology for the synthesis of N2-Phenyl Guanosine 2',3',5'-Triacetate.
Step 1: Acetylation of Guanosine to form 2',3',5'-Tri-O-acetylguanosine
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Suspend guanosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride (4-5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, by which time the mixture should become a clear solution.
-
Quench the reaction by slowly adding methanol.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
Purify the resulting white solid by recrystallization from ethanol to yield 2',3',5'-Tri-O-acetylguanosine. Validate the structure using ¹H NMR and MS.[2]
Step 2: Bromination of 2',3',5'-Tri-O-acetylguanosine
-
Dissolve the acetylated guanosine (1 equivalent) in anhydrous acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent in vacuo.
-
Purify the crude product via silica gel column chromatography to isolate the 2-bromo intermediate.
Step 3: Buchwald-Hartwig Amination for N2-Phenylation
-
To an oven-dried flask, add the 2-bromo-2',3',5'-tri-O-acetylguanosine intermediate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous dioxane or toluene as the solvent, followed by aniline (1.5 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, filter the mixture through a pad of Celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the final product, N2-Phenyl Guanosine 2',3',5'-Triacetate.
-
Confirm the final structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
N2-Phenyl Guanosine 2',3',5'-Triacetate is more than a simple derivative; it is a precisely engineered chemical tool. Its design provides enhanced solubility and cell permeability while fundamentally altering the hydrogen-bonding interface of the guanine nucleobase. These features make it an invaluable asset for researchers in medicinal chemistry and drug development, enabling the synthesis of novel therapeutics and the exploration of complex biological phenomena related to nucleic acid structure and function.
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PubChem. (n.d.). Tri-O-acetylguanosine. Retrieved from [Link]
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PMC. (n.d.). Preparative Synthesis of an RP-Guanosine-3′,5′-Cyclic Phosphorothioate Analogue, a Drug Candidate for the Treatment of Retinal Degenerations. Retrieved from [Link]
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PubChem. (n.d.). Phenyl acetate. Retrieved from [Link]
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MDPI. (n.d.). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix.... Retrieved from [Link]
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